CX-6258 hydrochloride

Beschreibung

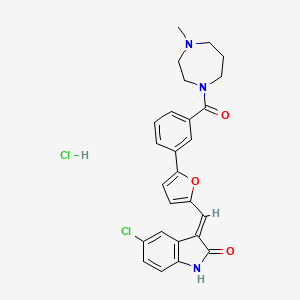

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIMMVXTWBIEAG-YHLMHSEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CX-6258 Hydrochloride: A Technical Guide to its Role in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are crucial downstream effectors of the JAK/STAT pathway and are frequently overexpressed in a variety of hematological and solid tumors, where they play a significant role in promoting cell survival and proliferation while suppressing apoptosis.[2][] The primary mechanism through which CX-6258 induces apoptosis is by preventing the Pim-mediated phosphorylation and subsequent inactivation of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bad.[1][2] By inhibiting all three Pim isoforms, CX-6258 effectively releases this critical brake on the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This guide provides an in-depth overview of the mechanism, supporting data, and experimental protocols relevant to the pro-apoptotic function of CX-6258.

Core Mechanism of Action in Apoptosis

The pro-apoptotic activity of CX-6258 is centered on its inhibition of Pim kinases, which are key regulators of cell survival. The canonical pathway involves the following steps:

-

Inhibition of Pim Kinases: CX-6258 competitively binds to the ATP-binding pocket of Pim-1, Pim-2, and Pim-3, preventing the phosphorylation of their downstream substrates.[2]

-

Activation of Bad: A primary substrate of Pim kinases is the pro-apoptotic protein Bad.[4][5] In cancer cells, Pim kinases phosphorylate Bad at specific serine residues (predominantly Ser112).[1][4] This phosphorylation creates a binding site for the 14-3-3 chaperone protein, which sequesters Bad in the cytoplasm, preventing it from participating in apoptosis.[6] By inhibiting Pim kinases, CX-6258 prevents Bad phosphorylation.

-

Initiation of the Intrinsic Apoptotic Pathway: Dephosphorylated, active Bad translocates to the mitochondria, where it binds to and inhibits anti-apoptotic proteins like Bcl-xL and Bcl-2.[6][7] This action disrupts the sequestration of pro-apoptotic effector proteins Bax and Bak.[8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Unrestrained Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores. This leads to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5][8]

-

Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[6]

A secondary, contributing mechanism involves another Pim kinase substrate, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] Inhibition of 4E-BP1 phosphorylation by CX-6258 leads to the suppression of cap-dependent translation of key survival proteins, further sensitizing the cell to apoptotic stimuli.[9][10]

Signaling Pathway Diagram

Quantitative Data

The efficacy of CX-6258 has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity of CX-6258

| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |

| Kinase Activity | |||

| Pim-1 | Cell-free radiometric assay | 5 nM | [1] |

| Pim-2 | Cell-free radiometric assay | 25 nM | [1] |

| Pim-3 | Cell-free radiometric assay | 16 nM | [1] |

| Antiproliferative Activity | |||

| Human Cancer Cell Lines (Panel) | Cell Viability Assay | 0.02 - 3.7 µM | [1] |

| PC-3 (Prostate Adenocarcinoma) | Cell Viability Assay | 452 nM | [2] |

Table 2: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model

| Dosage (Oral, Daily) | Treatment Duration | Endpoint | Result | Reference(s) |

| 50 mg/kg | 21 days | Tumor Growth Inhibition (TGI) | 45% | [2] |

| 100 mg/kg | 21 days | Tumor Growth Inhibition (TGI) | 75% | [2] |

Table 3: Synergistic Activity of CX-6258 in PC-3 Cells

| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) | Interpretation | Reference(s) |

| CX-6258 + Doxorubicin | 10:1 | 0.40 | Synergistic | [1] |

| CX-6258 + Paclitaxel | 100:1 | 0.56 | Synergistic | [1] |

| A CI50 value < 1.0 indicates a synergistic effect. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

Western Blot for Phospho-Bad

This protocol is adapted from methodologies used to assess the effect of CX-6258 on Pim kinase substrates.[2]

-

Cell Culture and Treatment: Plate MV-4-11 (acute myeloid leukemia) cells and culture in appropriate media. Treat cells with varying concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2 hours.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies against phospho-Bad (Ser112), total Bad, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer as per manufacturer's recommendations.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol outlines the detection of apoptosis through phosphatidylserine externalization and membrane integrity analysis.[11][12]

-

Cell Culture and Treatment: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with the desired concentrations of CX-6258 or a vehicle control for a specified time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment condition.

-

Washing: Wash cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Experimental Workflow Diagram

Conclusion and Future Directions

CX-6258 hydrochloride is a well-characterized pan-Pim kinase inhibitor that robustly induces apoptosis in cancer cells, particularly those of hematological origin. Its mechanism is primarily driven by the inhibition of Bad phosphorylation, which unleashes the intrinsic mitochondrial apoptosis pathway. The compelling preclinical data, including potent in vitro activity and significant in vivo tumor growth inhibition, underscore its therapeutic potential.[1][2] Furthermore, its ability to synergize with conventional chemotherapeutics suggests its utility in combination therapy regimens to overcome drug resistance.[1][2]

Future research should focus on identifying predictive biomarkers for CX-6258 sensitivity, further exploring its efficacy in a broader range of solid tumors, and elucidating its role in modulating the tumor microenvironment. Clinical investigation is warranted to translate the promising preclinical findings into effective cancer therapies for patients.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Bcl-2-associated death promoter - Wikipedia [en.wikipedia.org]

- 8. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Pim Kinase Signaling Pathway and the Pan-Inhibitor CX-6258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation. Comprising three isoforms—Pim-1, Pim-2, and Pim-3—this kinase family is frequently overexpressed in a wide array of hematological and solid tumors, making it a compelling target for anticancer therapeutic development. This technical guide provides an in-depth overview of the Pim kinase signaling pathway, its upstream regulation, and its downstream molecular effectors. Furthermore, it details the mechanism and preclinical data of CX-6258, a potent, orally bioavailable pan-Pim kinase inhibitor. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

The Pim Kinase Family: Structure and Function

The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1] Unlike many other kinases, Pim kinases are constitutively active upon translation, with their regulation occurring primarily at the level of transcription, translation, and protein stability.[] They are characterized by a unique ATP-binding pocket, which has facilitated the development of selective inhibitors. The expression of Pim kinases is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[3][4]

The three isoforms exhibit both overlapping and distinct functions and tissue expression patterns. Pim-1 is often overexpressed in hematological malignancies and solid tumors like prostate cancer.[5] Pim-2 is predominantly found in leukemias and lymphomas, while Pim-3 is associated with solid tumors of endodermal origin, such as pancreatic and liver cancer.[5][6] The functional redundancy among the isoforms suggests that pan-Pim inhibition is a more effective therapeutic strategy than targeting a single isoform.[7]

The Pim Kinase Signaling Pathway

Pim kinases are central nodes in signaling networks that control fundamental cellular processes. Their constitutive activity allows for the rapid phosphorylation of a broad range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.

Upstream Regulation

The primary regulators of Pim kinase expression are the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4] Cytokines and interleukins bind to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate and activate STAT transcription factors.[4] Activated STATs, particularly STAT3 and STAT5, translocate to the nucleus and bind to the promoter regions of the Pim genes, driving their transcription.[8]

Downstream Effectors and Cellular Functions

Pim kinases phosphorylate a multitude of downstream targets, thereby regulating key cellular processes that are hallmarks of cancer.

-

Inhibition of Apoptosis: All three Pim isoforms can phosphorylate the pro-apoptotic protein Bad at Ser112.[3] This phosphorylation prevents Bad from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[3][6]

-

Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and inactivating the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1.[9] They also phosphorylate and activate the Cdc25A phosphatase, which removes inhibitory phosphates from CDKs, further driving the cell cycle.

-

Transcriptional and Translational Regulation: Pim kinases can phosphorylate the oncogenic transcription factor c-Myc, enhancing its stability and transcriptional activity.[7] They also phosphorylate 4E-BP1, a repressor of the translation initiation factor eIF4E.[10] Phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, thereby promoting cap-dependent translation of proteins essential for cell growth and proliferation.[11]

CX-6258: A Pan-Pim Kinase Inhibitor

CX-6258 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three Pim kinase isoforms.[10][11][12] Its ability to target the entire Pim family makes it a promising candidate for overcoming the functional redundancy of the isoforms.

Mechanism of Action

CX-6258 functions by binding to the ATP-binding pocket of the Pim kinases, preventing the phosphorylation of their downstream substrates.[13] This leads to the inhibition of the pro-survival and pro-proliferative signals mediated by the Pim pathway. Cellularly, treatment with CX-6258 results in a dose-dependent decrease in the phosphorylation of key Pim targets such as Bad (at Ser112) and 4E-BP1 (at Thr37/46).[10][11]

Quantitative Preclinical Data

The preclinical efficacy of CX-6258 has been demonstrated through in vitro kinase assays, cellular antiproliferative assays, and in vivo xenograft models.

Table 1: In Vitro Inhibitory Activity of CX-6258

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| Pim-1 | 5 | Radiometric Kinase Assay |

| Pim-2 | 25 | Radiometric Kinase Assay |

| Pim-3 | 16 | Radiometric Kinase Assay |

Data sourced from[10][11][12][14]

Table 2: Antiproliferative Activity of CX-6258 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia | 0.02 |

| PC3 | Prostate Cancer | 0.452 |

Data represents a selection of sensitive cell lines. IC50 values range from 0.02 to 3.7 µM across various cancer cell lines.[7][10]

Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models

| Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |

|---|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |

| PC3 | Prostate Cancer | 50 | 51% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pim kinase inhibitors like CX-6258.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a Pim kinase isoform.

Materials:

-

Recombinant human Pim-1, Pim-2, or Pim-3

-

Pim kinase substrate peptide (e.g., RSRHSSYPAGT)[10]

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]

-

[γ-³³P]ATP

-

Unlabeled ATP

-

CX-6258 or other test compounds

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of CX-6258 in DMSO, then further dilute in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare the kinase reaction mixture in the following order in a microfuge tube or 96-well plate on ice:

-

Kinase Assay Buffer

-

Diluted test compound or vehicle (DMSO)

-

Recombinant Pim kinase (final concentration to be optimized, e.g., 5-10 ng)

-

Substrate peptide

-

-

Initiate the reaction by adding the ATP mixture containing unlabeled ATP and [γ-³³P]ATP. Final ATP concentrations should be near the Km for each isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[10]

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of CX-6258 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

Complete culture medium

-

96-well cell culture plates

-

CX-6258

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere and recover for 24 hours (for adherent cells) or stabilize (for suspension cells).

-

Prepare serial dilutions of CX-6258 in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated Pim kinase substrates (e.g., p-Bad, p-4E-BP1) in cells treated with CX-6258.

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

CX-6258

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Bad (Ser112), anti-Bad, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of CX-6258 for a specified time (e.g., 2 hours).[7]

-

Harvest and lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Bad) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like actin.

Conclusion

The Pim kinase signaling pathway is a crucial driver of oncogenesis, promoting cell survival and proliferation in a wide range of cancers. Its constitutive activity and central role in tumor biology make it an attractive target for therapeutic intervention. CX-6258 has demonstrated potent pan-Pim inhibitory activity in preclinical models, effectively blocking downstream signaling and suppressing tumor growth. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of Pim kinases and to develop novel inhibitors like CX-6258 for the treatment of cancer.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. promega.com [promega.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. promega.com [promega.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to CX-6258 Hydrochloride for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Overexpression of Pim kinases is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML), where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. This technical guide provides a comprehensive overview of CX-6258, detailing its mechanism of action, preclinical efficacy in leukemia models, and relevant experimental protocols. The information presented is intended to support researchers and drug development professionals in the investigation and potential clinical application of Pim kinase inhibitors for leukemia therapy.

Introduction to CX-6258 Hydrochloride

CX-6258 is a pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative activity in a range of cancer cell lines, with particular sensitivity observed in acute leukemia cells.[1] Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is frequently activated by cytokines and oncogenes like FLT3-ITD in leukemia.[1][2] By inhibiting all three Pim kinase isoforms, CX-6258 disrupts critical pro-survival signaling cascades, leading to cell cycle arrest and apoptosis in malignant cells.

Mechanism of Action

CX-6258 exerts its anti-leukemic effects by competitively inhibiting the ATP-binding site of Pim kinases.[3] This inhibition prevents the phosphorylation of downstream substrates that are critical for cell survival and proliferation.

Inhibition of Pro-Survival Signaling

A primary mechanism of CX-6258 is the dose-dependent inhibition of the phosphorylation of key pro-survival proteins.[1] These include:

-

Bad (Bcl-2-associated death promoter): Pim kinases phosphorylate Bad at serine residues (primarily Ser112), which promotes its binding to 14-3-3 proteins and prevents it from heterodimerizing with and inactivating the anti-apoptotic proteins Bcl-xL and Bcl-2.[4][5][6] By inhibiting this phosphorylation, CX-6258 allows Bad to promote apoptosis.

-

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Pim kinases can phosphorylate 4E-BP1 at specific sites (including Thr37/46 and Ser65), leading to its dissociation from eIF4E and the initiation of cap-dependent translation of proteins involved in cell growth and proliferation, such as MYC.[7][8] Inhibition of 4E-BP1 phosphorylation by CX-6258 suppresses the translation of these key proteins.

Signaling Pathway Perturbation

The signaling pathway affected by CX-6258 is initiated by upstream signals that activate the JAK/STAT pathway, leading to the transcription of Pim kinases. Once expressed, Pim kinases phosphorylate a variety of substrates to promote cell survival and proliferation. CX-6258 directly targets and inhibits Pim kinases, thereby blocking these downstream effects.

Quantitative Data

The preclinical efficacy of CX-6258 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of CX-6258

| Target | IC₅₀ (nM) | Assay Type | Reference |

| Pim-1 | 5 | Radiometric Assay | [7] |

| Pim-2 | 25 | Radiometric Assay | [7] |

| Pim-3 | 16 | Radiometric Assay | [7] |

Table 2: Anti-proliferative Activity of CX-6258 in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC₅₀ (µM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.02 - 3.7 | [5] |

Note: The broad range for MV-4-11 reflects data from a panel of cancer cell lines where acute leukemia lines were most sensitive.

Table 3: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model

| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Study Duration (days) | Reference |

| 50 | 45% | 21 | [9] |

| 100 | 75% | 21 | [9] |

Table 4: Synergistic Effects of CX-6258 with Chemotherapeutic Agents

| Combination Agent | Cell Line | Molar Ratio (CX-6258:Agent) | Combination Index (CI₅₀) | Effect | Reference |

| Doxorubicin | PC3 | 10:1 | 0.4 | Synergistic | [5] |

| Paclitaxel | PC3 | 100:1 | 0.56 | Synergistic | [5] |

Note: While this data is from a prostate cancer cell line, it demonstrates the potential for synergistic combinations which is relevant for leukemia research.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CX-6258 are provided below.

In Vitro Pim Kinase Inhibition Assay (Radiometric)

This protocol is a generalized procedure for determining the IC₅₀ of CX-6258 against Pim kinases.

Materials:

-

Recombinant human Pim-1, Pim-2, or Pim-3 enzyme

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

-

Peptide substrate (e.g., RSRHSSYPAGT)[7]

-

ATP solution

-

[γ-³³P]-ATP

-

CX-6258 hydrochloride dissolved in DMSO

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of CX-6258 in DMSO.

-

In a reaction plate, combine the kinase reaction buffer, the respective Pim kinase, and the peptide substrate.

-

Add the diluted CX-6258 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP. The final ATP concentration should be near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2).[7]

-

Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the paper and quantify the amount of incorporated ³³P using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition for each concentration of CX-6258 and determine the IC₅₀ value using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of CX-6258 on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV-4-11)

-

Complete culture medium (e.g., IMDM with 10% FBS)[11]

-

CX-6258 hydrochloride dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[12]

-

Allow cells to acclimate for a few hours.

-

Prepare serial dilutions of CX-6258 in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated Proteins

This protocol describes the detection of changes in the phosphorylation status of Pim kinase substrates.

Materials:

-

Leukemia cell lines (e.g., MV-4-11)

-

CX-6258 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-total Bad, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1[13]

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat leukemia cells with various concentrations of CX-6258 for a specified time (e.g., 2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of CX-6258 in a subcutaneous MV-4-11 xenograft model.

Materials:

-

MV-4-11 cells

-

Immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

CX-6258 hydrochloride

-

Vehicle for oral administration (e.g., a solution of DMSO, PEG300, Tween80, and water)[5]

-

Calipers

Procedure:

-

Harvest MV-4-11 cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Prepare the formulation of CX-6258 for oral administration. A common formulation involves dissolving the compound in DMSO, then mixing with PEG300, Tween80, and finally adding water.[5]

-

Administer CX-6258 or vehicle to the mice daily by oral gavage.

-

Measure tumor volume and body weight twice weekly.

-

Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion

CX-6258 hydrochloride is a promising pan-Pim kinase inhibitor with demonstrated preclinical activity against acute myeloid leukemia. Its mechanism of action, involving the inhibition of key pro-survival signaling pathways, provides a strong rationale for its further investigation as a therapeutic agent for leukemia, both as a monotherapy and in combination with existing chemotherapeutic drugs. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing novel treatments for hematological malignancies.

References

- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. elabscience.com [elabscience.com]

- 12. ebiohippo.com [ebiohippo.com]

- 13. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]

Preclinical Profile of CX-6258 Hydrochloride: A Pan-Pim Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the family of serine/threonine kinases known as Pim kinases (Pim-1, Pim-2, and Pim-3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This document provides a comprehensive overview of the preclinical data on CX-6258, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

CX-6258 exerts its anti-tumor activity by competitively inhibiting the ATP-binding site of all three Pim kinase isoforms.[1][2] This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of key signaling pathways that promote cell survival and proliferation.[3][4] A primary mechanism involves the inhibition of phosphorylation of the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[3][4][5]

Signaling Pathway

The following diagram illustrates the established signaling pathway affected by CX-6258.

Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.

Quantitative Preclinical Data

The preclinical efficacy of CX-6258 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) |

| Pim-1 | 5[2][3][4] |

| Pim-2 | 25[2][3][4] |

| Pim-3 | 16[2][3][4] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Panel of Human Cancer Cell Lines | Various | 0.02 - 3.7[3] |

| Acute Leukemia Cell Lines | Acute Myeloid Leukemia | Most Sensitive[1][3] |

| PC3 | Prostate Adenocarcinoma | 0.452[5] |

Table 3: In Vitro Synergy with Chemotherapeutics in PC3 Cells

| Combination (Molar Ratio) | IC₅₀ (Single Agent) | Combination Index (CI₅₀) |

| CX-6258 + Doxorubicin (10:1) | CX-6258: 452 nM, Doxorubicin: 114 nM | 0.4[3][5] |

| CX-6258 + Paclitaxel (100:1) | CX-6258: 452 nM, Paclitaxel: 2.5 nM | 0.56[3][5] |

Table 4: In Vivo Efficacy in Human Tumor Xenograft Models

| Xenograft Model | Treatment Dose (p.o., daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 (Acute Myeloid Leukemia) | 50 mg/kg | 45%[4][5] |

| MV-4-11 (Acute Myeloid Leukemia) | 100 mg/kg | 75%[4][5] |

| PC3 (Prostate Adenocarcinoma) | 50 mg/kg | 51%[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for key experiments conducted with CX-6258.

Pim Kinase Inhibition Assay (Radiometric)

This assay quantifies the inhibitory activity of CX-6258 against recombinant human Pim kinases.

Caption: Workflow for the radiometric Pim kinase inhibition assay.

-

Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide substrate by the Pim kinase.

-

Reagents:

-

Procedure:

-

The respective Pim kinase is incubated with the peptide substrate and varying concentrations of CX-6258.

-

The kinase reaction is initiated by the addition of [γ-³³P]ATP at specific concentrations for each isoform (Pim-1: 30 µM, Pim-2: 5 µM, Pim-3: 155 µM).[3]

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated peptide.

-

Unincorporated [γ-³³P]ATP is washed away.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phosphorylation Assay (Western Blot)

This assay determines the effect of CX-6258 on the phosphorylation of downstream targets in whole cells.

-

Principle: Uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates after treatment with CX-6258.

-

Cell Line: MV-4-11 (human acute myeloid leukemia cells).[5]

-

Procedure:

-

MV-4-11 cells are cultured to an appropriate density.

-

Cells are treated with various concentrations of CX-6258 or vehicle (DMSO) for a specified duration (e.g., 2 hours).[5]

-

Following treatment, cells are harvested and lysed to extract total proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), and their corresponding total protein counterparts.[3][4][5]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the relative levels of phosphorylated proteins are quantified.

-

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of orally administered CX-6258 in a living organism.

Caption: General workflow for in vivo tumor xenograft efficacy studies.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Tumor Models:

-

Procedure:

-

Human cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumors are allowed to establish and reach a palpable size.

-

Mice are randomized into control and treatment groups.

-

CX-6258 is formulated for oral administration and dosed daily at specified concentrations (e.g., 50 mg/kg, 100 mg/kg).[5] The control group receives the vehicle.

-

Tumor dimensions and animal body weight are measured regularly (e.g., twice weekly) throughout the study.

-

At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

-

The tolerability of the compound is assessed by monitoring body weight changes and general animal health.[5]

-

Conclusion

The preclinical data for CX-6258 hydrochloride strongly support its profile as a potent and selective pan-Pim kinase inhibitor. It demonstrates significant anti-proliferative activity across a range of cancer cell lines, particularly in acute leukemias, and shows synergistic effects with standard chemotherapeutic agents.[3][5] Robust in vivo efficacy has been observed in xenograft models of both hematological and solid tumors at well-tolerated oral doses.[5] The detailed mechanism, involving the inhibition of pro-survival pathways, provides a clear rationale for its anti-cancer effects. These findings underscore the therapeutic potential of CX-6258 and provide a solid foundation for its continued investigation in clinical settings for the treatment of Pim-driven malignancies.[1]

References

CX-6258 Hydrochloride in Prostate Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are overexpressed in various malignancies, including prostate cancer, where they play a crucial role in promoting cell survival, proliferation, and resistance to therapy. This technical guide provides a comprehensive overview of the preclinical evaluation of CX-6258 in prostate cancer models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is the standard of care for advanced disease, many tumors eventually progress to a castration-resistant state, necessitating the development of novel therapeutic approaches. The Pim kinases have emerged as attractive therapeutic targets in prostate cancer due to their role in promoting oncogenic signaling pathways, often in collaboration with other key drivers such as the androgen receptor (AR) and MYC. CX-6258 has been developed as a pan-Pim kinase inhibitor to counteract the functional redundancy among the three Pim isoforms.

Mechanism of Action

CX-6258 exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. Pim kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They do not require activating phosphorylation. Pim kinases phosphorylate a number of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Key downstream targets include the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and the translational regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). By phosphorylating and inactivating BAD, Pim kinases promote cell survival. Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation of proteins essential for cell growth and proliferation. CX-6258 blocks these phosphorylation events, thereby inducing apoptosis and inhibiting cell growth.

Signaling Pathway Diagram

Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of CX-6258 in prostate cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of CX-6258

| Kinase | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Data from Haddach et al., 2011.

Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) |

| PC-3 | 452 |

Data from Haddach et al., 2011.

Table 3: In Vivo Efficacy of CX-6258 in a PC-3 Xenograft Model

| Treatment | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |

| CX-6258 | 50 | 51 |

Data from Haddach et al., 2011.

Table 4: Synergistic Activity of CX-6258 with Chemotherapeutic Agents in PC-3 Cells

| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI) |

| CX-6258 + Doxorubicin | 10:1 | 0.4 |

| CX-6258 + Paclitaxel | 100:1 | 0.56 |

A CI value < 1 indicates synergy. Data from Haddach et al., 2011.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CX-6258 against Pim-1, Pim-2, and Pim-3 kinases.

-

Method: Radiometric kinase assays were performed using recombinant human Pim kinases.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of CX-6258 on prostate cancer cells.

-

Cell Line: PC-3 human prostate adenocarcinoma cells.

-

Method:

-

PC-3 cells were seeded in 96-well plates at a density of 3,000 cells per well.

-

After 24 hours, cells were treated with various concentrations of CX-6258.

-

Cells were incubated for 72 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

-

Data Analysis: IC50 values were calculated from the dose-response curves.

Western Blot Analysis

-

Objective: To assess the effect of CX-6258 on the phosphorylation of downstream targets of Pim kinases.

-

Cell Line: Prostate cancer cell lines (e.g., PC-3).

-

Method:

-

Cells were treated with CX-6258 for a specified time (e.g., 2-4 hours).

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-BAD Ser112, p-4E-BP1 Thr37/46).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection.

-

-

Data Analysis: Changes in protein phosphorylation levels were quantified by densitometry.

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of CX-6258 in a prostate cancer xenograft model.

-

Animal Model: Male athymic nude mice.

-

Method:

-

PC-3 cells were implanted subcutaneously into the flank of the mice.

-

When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups.

-

CX-6258 was formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose) and administered daily by oral gavage.

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

-

Body weight was monitored as an indicator of toxicity.

-

-

Data Analysis: Tumor growth inhibition was calculated at the end of the study.

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of CX-6258.

Combination Therapies

Combination with Chemotherapy

CX-6258 has demonstrated synergistic anti-proliferative effects when combined with standard chemotherapeutic agents used in prostate cancer, such as doxorubicin and paclitaxel.[2] This suggests that inhibition of Pim kinases can sensitize cancer cells to the cytotoxic effects of these drugs.

Combination with CX-5461

A particularly promising combination is CX-6258 with CX-5461, an inhibitor of RNA polymerase I transcription. This combination has shown efficacy in preclinical models of castration-resistant prostate cancer (CRPC), including patient-derived xenografts (PDXs).[3][4] The rationale for this combination is the co-targeting of two key pathways often dysregulated in advanced prostate cancer: MYC-driven ribosome biogenesis (targeted by CX-5461) and Pim kinase-mediated cell survival (targeted by CX-6258). Co-treatment with CX-5461 and CX-6258 in vivo reduced tumor growth and proliferation and increased apoptosis in PDXs from CRPC patients.[4]

Combination Therapy Logic Diagram

Caption: Rationale for combining CX-6258 with other anti-cancer agents.

Conclusion

CX-6258 hydrochloride is a potent pan-Pim kinase inhibitor with demonstrated preclinical activity in various prostate cancer models. It effectively inhibits the growth of prostate cancer cells in vitro and in vivo, both as a single agent and in combination with chemotherapy and other targeted agents. The data summarized in this guide highlight the therapeutic potential of targeting the Pim kinase pathway in prostate cancer and provide a solid foundation for further clinical investigation of CX-6258 in this disease setting. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at further elucidating the role of CX-6258 in the treatment of prostate cancer.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of CX-6258: A Pan-Pim Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5][6][7][8] It has demonstrated significant anti-proliferative activity across a range of cancer cell lines and has shown efficacy in in vivo tumor models.[1][9] This document provides a comprehensive overview of the structure-activity relationship (SAR) of CX-6258, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental methodologies used in its characterization.

Introduction: Pim Kinases as a Therapeutic Target

The Pim kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Overexpression of Pim kinases has been implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[1][9] The three isoforms (Pim-1, Pim-2, and Pim-3) share a high degree of sequence homology and have overlapping, compensatory functions, making the development of pan-Pim inhibitors a promising therapeutic strategy.[1] CX-6258 emerged from a structure-activity relationship analysis of a series of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[1][2][4][9]

Mechanism of Action of CX-6258

CX-6258 is an ATP-competitive inhibitor that targets the adenine binding site of the Pim kinases.[9] By blocking the activity of all three Pim isoforms, CX-6258 effectively inhibits the phosphorylation of downstream pro-survival proteins, such as the Bcl-2 antagonist of cell death (BAD) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3][5][7] This inhibition of downstream signaling ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway

The following diagram illustrates the signaling pathway in which CX-6258 exerts its effects.

Caption: CX-6258 inhibits Pim kinases, blocking downstream survival signals.

Structure-Activity Relationship (SAR) of CX-6258

The development of CX-6258 (also referred to as compound 13 in its discovery publication) involved systematic modifications of a 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amide scaffold.[1][2][4][9] Key SAR insights include:

-

Oxindole Ring: The unsubstituted lactam NH group on the oxindole ring is crucial for inhibitory activity.[9]

-

Alicyclic Amide: Isosteric replacement of a carboxylic acid with an alicyclic amide containing a basic nitrogen atom was found to be important for potency.[9]

-

Planarity: The coplanarity of the furan and phenyl rings is a key structural feature for maintaining inhibitory activity.[9]

The chemical structure of CX-6258 is (E)-5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one.[6]

Quantitative Data

The inhibitory and anti-proliferative activities of CX-6258 are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of CX-6258

| Target Kinase | IC50 (nM) |

| Pim-1 | 5[3][5][6][7][8] |

| Pim-2 | 25[3][5][6][7][8] |

| Pim-3 | 16[3][5][6][7][8] |

| Flt-3 | 134[1] |

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (most sensitive)[3][6][9] |

| PC3 | Prostate Adenocarcinoma | 0.452[1] |

| Other Solid Tumors | Various | 0.02 - 3.7[3][6] |

| Hematological Malignancies | Various | 0.02 - 3.7[3][6] |

Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 45%[1][5][7] |

| MV-4-11 | Acute Myeloid Leukemia | 100 | 75%[1][5][7] |

| PC3 | Prostate Adenocarcinoma | 50 | 51%[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Pim Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a Pim kinase.

Caption: Workflow for determining Pim kinase inhibition by CX-6258.

-

Pim-1 and Pim-2 Inhibition: Assays are performed using human recombinant Pim-1 with an ATP concentration of 30 µM and human recombinant Pim-2 with an ATP concentration of 5 µM. The substrate used for both is RSRHSSYPAGT.[3]

-

Pim-3 Inhibition: The radiometric assay for Pim-3 utilizes the same substrate (RSRHSSYPAGT) in the presence of 155 µM ATP.[3]

Cell Proliferation Assay

The anti-proliferative activity of CX-6258 is determined using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of CX-6258 for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as WST-8 is added to each well and incubated.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis for Phospho-protein Levels

This method is used to assess the effect of CX-6258 on the phosphorylation of downstream targets.

-

Cell Treatment: MV-4-11 cells are treated with various concentrations of CX-6258 for a defined time (e.g., 2 hours).[1]

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-Bad (S112), phospho-4E-BP1 (T37/46)) and total protein as a loading control.

-

Detection: The membrane is incubated with secondary antibodies conjugated to a detection enzyme, and the protein bands are visualized.

-

Analysis: The relative levels of phosphorylated proteins are quantified.

In Vivo Xenograft Studies

The in vivo efficacy of CX-6258 is evaluated in animal models bearing human tumor xenografts.

-

Tumor Implantation: Human cancer cells (e.g., MV-4-11 or PC3) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into vehicle control and treatment groups. CX-6258 is administered orally once daily.[1]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.

-

Tolerability Assessment: Animal body weight and general health are monitored to assess the tolerability of the compound.[1]

Synthesis of CX-6258 Analogs

The synthesis of CX-6258 and its analogs generally involves a multi-step process.[1] A key step is the palladium-catalyzed cross-coupling reaction to form an intermediate, followed by condensation with an indolin-2-one derivative.[1] The final analogs are typically generated through standard amide coupling reactions to introduce various amine groups.[1] The exocyclic double bond is predominantly in the E configuration.[1]

Conclusion

CX-6258 is a well-characterized, potent pan-Pim kinase inhibitor with a clear structure-activity relationship. Its efficacy in preclinical models highlights the therapeutic potential of targeting the Pim kinase pathway in oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further preclinical studies are ongoing to determine its suitability for human clinical trials.[1][9]

References

- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

CX-6258 Hydrochloride: An In-Depth Technical Guide on Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 hydrochloride is a potent, orally bioavailable, and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the target protein interactions of CX-6258, detailing its mechanism of action, binding affinities, and effects on downstream signaling pathways. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this investigational compound.

Introduction

The Pim kinases are a family of constitutively active serine/threonine kinases that are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway.[1] Their role in promoting cell survival and proliferation, coupled with their overexpression in numerous cancers, has made them attractive targets for therapeutic intervention.[2] CX-6258 hydrochloride has emerged as a highly selective and potent inhibitor of all three Pim kinase isoforms, demonstrating significant anti-proliferative activity in preclinical models.[2] This guide synthesizes the available data on CX-6258's interactions with its primary targets and the subsequent cellular consequences.

Target Protein Interaction and Potency

CX-6258 exerts its biological effects through direct inhibition of the catalytic activity of Pim kinases. Its potency has been quantified through various in vitro assays, with the key data summarized below.

Table 1: In Vitro Inhibitory Activity of CX-6258 against Pim Kinases

| Target | IC50 (nM) |

| Pim-1 | 5[3] |

| Pim-2 | 25[3] |

| Pim-3 | 16[3] |

Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various | Human Cancer Cell Lines | 0.02 - 3.7 [3] |

| Notably sensitive | Acute Leukemia Cell Lines | Not specified[3] |

Mechanism of Action and Downstream Signaling

The primary mechanism of action of CX-6258 is the competitive inhibition of ATP binding to the active site of Pim kinases. This prevents the phosphorylation of their downstream substrates, leading to the induction of apoptosis and inhibition of cell proliferation.

Inhibition of Substrate Phosphorylation

CX-6258 has been shown to cause a dose-dependent inhibition of the phosphorylation of key pro-survival proteins that are direct substrates of Pim kinases.[3] This includes:

-

Bad (Bcl-2-associated death promoter): Inhibition of phosphorylation at Ser112.[3]

-

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Inhibition of phosphorylation at Thr37/46.[3]

The dephosphorylation of these proteins leads to the activation of apoptotic pathways and the suppression of protein translation, respectively.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by CX-6258.

Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.

Kinase Selectivity

CX-6258 has demonstrated high selectivity for the Pim kinase family. In a screening panel of 107 kinases, at a concentration of 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to characterize the activity of CX-6258.

Radiometric Pim Kinase Assay

This assay quantifies the enzymatic activity of Pim kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a peptide substrate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme and Substrate Addition: Add recombinant human Pim-1, Pim-2, or Pim-3 kinase to the reaction mixture. Add the peptide substrate RSRHSSYPAGT.

-

Inhibitor Addition: Add varying concentrations of CX-6258 (or DMSO as a vehicle control) to the reaction wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentrations are 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[3]

-

Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

-

Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition at each CX-6258 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the radiometric Pim kinase inhibition assay.

Western Blot Analysis of Substrate Phosphorylation

This technique is used to detect the levels of phosphorylated Bad and 4E-BP1 in cells treated with CX-6258.

Protocol:

-

Cell Culture and Treatment: Culture human cancer cell lines (e.g., MV-4-11) in appropriate media. Treat the cells with increasing concentrations of CX-6258 for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), total Bad, and total 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Caption: Workflow for Western blot analysis of substrate phosphorylation.

Clinical Development Status

As of the latest available information, CX-6258 hydrochloride is a preclinical investigational compound. While initial studies demonstrated its potential for further development, there is no publicly available information indicating that it has entered human clinical trials. The clinical development of other Pim kinase inhibitors is ongoing by various pharmaceutical companies.

Conclusion

CX-6258 hydrochloride is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action. It effectively inhibits the phosphorylation of key downstream targets involved in cell survival and proliferation, leading to anti-cancer activity in preclinical models. The data presented in this technical guide, including its inhibitory potency, cellular effects, and selectivity profile, underscore its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further research and validation of its biological activities. While its clinical development status remains to be determined, CX-6258 represents a valuable tool for investigating the role of Pim kinases in cancer and a promising scaffold for the development of novel anti-cancer therapies.

References

cellular functions of Pim kinases and CX-6258

An In-depth Technical Guide to the Cellular Functions of Pim Kinases and the Pan-Pim Inhibitor CX-6258

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2][3] Comprising three highly homologous isoforms—Pim-1, Pim-2, and Pim-3—this kinase family is frequently overexpressed in a wide range of hematologic malignancies and solid tumors, making it a compelling target for anticancer drug development.[1][3][4] Unlike many other kinases, Pim kinases are primarily regulated at the level of transcription and protein stability rather than by phosphorylation, and they possess a unique ATP-binding pocket that allows for the design of highly selective inhibitors.[2][5]

This technical guide provides a comprehensive overview of the cellular functions of Pim kinases, their downstream signaling pathways, and the preclinical profile of CX-6258, a potent, selective, and orally bioavailable pan-Pim kinase inhibitor.[6][7] We will delve into the quantitative data supporting its activity and provide detailed methodologies for key experiments used in its characterization.

Cellular Functions and Signaling Pathways of Pim Kinases

Pim kinases function as crucial downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[6][8] Once expressed, Pim kinases phosphorylate a wide array of substrates involved in fundamental cellular processes.

Key Cellular Roles:

-

Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and modulating the activity of key cell cycle regulators. They can phosphorylate and inactivate the cell cycle inhibitors p21waf1 and p27kip1, while activating cell cycle promoters like CDC25A and CDC25C.[1][]

-

Inhibition of Apoptosis: A primary function of Pim kinases is to suppress apoptosis. They achieve this by directly phosphorylating and inhibiting pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death).[6][8] This phosphorylation prevents BAD from sequestering anti-apoptotic Bcl-2 family members, thereby promoting cell survival.

-

Promotion of Protein Synthesis and Metabolism: Pim kinases play a significant role in regulating protein translation and cellular metabolism.[4] Pim-2, for instance, phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), causing its dissociation from eIF4E and activating cap-dependent mRNA translation.[7][] They also contribute to the glycolytic phenotype of cancer cells by phosphorylating and activating Pyruvate Kinase M2 (PKM2).[5][10]

-

Regulation of Transcription: Pim kinases can enhance the activity of transcription factors, most notably c-Myc.[1] Pim-1 and Pim-2 can phosphorylate c-Myc, leading to its stabilization and increased transcriptional activity, which in turn drives the expression of genes involved in proliferation and growth.[1][11]

-

Cell Migration and Invasion: Pim kinases have been implicated in promoting cell migration and invasion through the phosphorylation of various substrates, including GSK3B and FOXP3.[1]

Signaling Pathways

The diagrams below illustrate the primary upstream regulation and the key downstream effector pathways of the Pim kinase family.

Caption: Upstream regulation of Pim kinase expression via the JAK/STAT pathway.

Caption: Key downstream cellular pathways modulated by Pim kinases.

The Pan-Pim Kinase Inhibitor: CX-6258

CX-6258 is a potent, selective, and orally efficacious small molecule designed to inhibit all three Pim kinase isoforms.[6][12] Its development was driven by the understanding that Pim-1, -2, and -3 have overlapping and compensatory functions, suggesting that a pan-inhibitor would be more effective at achieving a robust anti-tumor response.[6]

Mechanism of Action

CX-6258 functions as an ATP-competitive inhibitor, binding to the unique ATP pocket of the Pim kinases. This direct inhibition prevents the phosphorylation of downstream substrates. In cellular assays, treatment with CX-6258 leads to a dose-dependent decrease in the phosphorylation of key pro-survival proteins, including BAD at serine 112 (S112) and 4E-BP1 at serines 65 (S65) and threonines 37/46 (T37/46).[6][7][12] This action directly counteracts the pro-survival and pro-proliferative signaling driven by Pim kinases.

Caption: Mechanism of action for the pan-Pim kinase inhibitor CX-6258.

Quantitative Data Summary

The preclinical efficacy of CX-6258 has been characterized through biochemical assays, cellular antiproliferative studies, and in vivo xenograft models.

Table 1: Biochemical Potency of CX-6258 against Pim Kinase Isoforms

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Data sourced from biochemical radiometric assays.[7][12][13]

Table 2: Antiproliferative Activity of CX-6258 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.02 - 0.452 |

| PC3 | Prostate Adenocarcinoma | 0.452 |

| Other | Various solid & hematological | 0.02 - 3.7 |

Data sourced from cellular viability assays.[6][12]

Table 3: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells

| Combination (Molar Ratio) | Single Agent IC₅₀ (nM) | Combination Index (CI₅₀) |

|---|---|---|

| CX-6258 + Doxorubicin (10:1) | CX-6258: 452; Doxorubicin: 114 | 0.40 |

| CX-6258 + Paclitaxel (100:1) | CX-6258: 452; Paclitaxel: 2.5 | 0.56 |

A CI₅₀ value < 1 indicates synergy.[6]

Table 4: In Vivo Efficacy of Oral CX-6258 in Xenograft Models